![molecular formula C24H24N4O4S2 B2687042 N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide CAS No. 1251614-88-6](/img/no-structure.png)

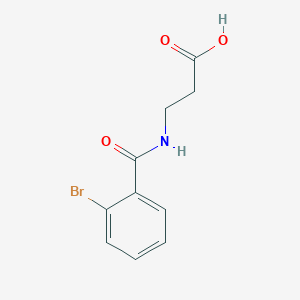

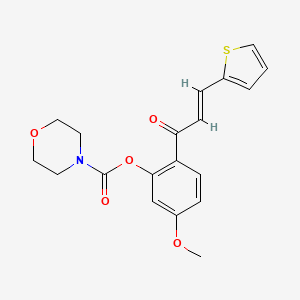

N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as DFOB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of oxadiazole derivatives and has been shown to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of related compounds involves the design and creation of molecules with specific anticancer properties, showcasing the potential of such compounds in medical research. For instance, a series of substituted benzamides, including structures similar to the queried compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating moderate to excellent activity (Ravinaik et al., 2021) Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.

Crystal structure and biological studies on derivatives, including 1,3,4-oxadiazole-2-thiones, demonstrate the importance of structural analysis in understanding the potential biological activities of these compounds (Karanth et al., 2019) Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.

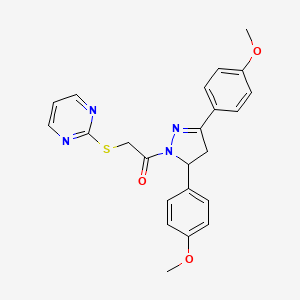

Potential Applications

The antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazoles, including compounds with structural similarities to the queried chemical, were investigated, showing promising results against pathogenic bacteria and cancer cell lines. This highlights the potential therapeutic applications of such compounds (Al-Wahaibi et al., 2021) 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities.

The synthesis and investigation of aromatic polyamides with pendent acetoxybenzamide groups, including structures that could be related to the queried compound, offer insights into the development of new materials with high thermal stability and good mechanical properties, suitable for various industrial applications (Sava et al., 2003) Aromatic polyamides with pendent acetoxybenzamide groups and thin films made therefrom.

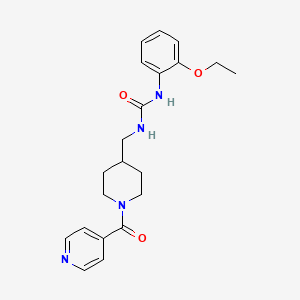

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide involves the reaction of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a coupling agent, followed by reduction of the resulting intermediate and subsequent reaction with 3-aminobenzamide.", "Starting Materials": [ "3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3,4-dimethoxybenzoyl chloride", "coupling agent", "reducing agent", "3-aminobenzamide" ], "Reaction": [ "Step 1: React 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with a coupling agent and 3,4-dimethoxybenzoyl chloride in a suitable solvent to form the corresponding intermediate.", "Step 2: Reduce the intermediate obtained in step 1 using a reducing agent to obtain the desired product.", "Step 3: React the product obtained in step 2 with 3-aminobenzamide in a suitable solvent to obtain N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide." ] } | |

Número CAS |

1251614-88-6 |

Fórmula molecular |

C24H24N4O4S2 |

Peso molecular |

496.6 |

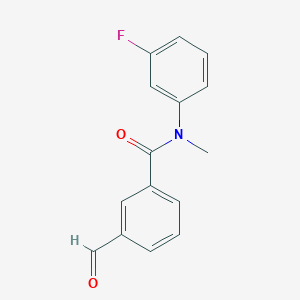

Nombre IUPAC |

N-(2-ethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C24H24N4O4S2/c1-4-32-18-9-7-6-8-17(18)25-19(29)14-27-21-20(34-23(26-21)33-5-2)22(30)28(24(27)31)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3,(H,25,29) |

Clave InChI |

GBUNZTBYGLTWOP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)

![Bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2686963.png)

![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)

![N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B2686977.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)